[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Overview
Description
(3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate displays efficient blocking activity towards 3α-hydroxypregnane-steroid action but minimal activity against GABA.
Mechanism of Action
Target of Action
Atorvastatin primarily targets the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
Atorvastatin is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This results in lower levels of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other important biomolecules . This leads to a decrease in the levels of LDL and VLDL, which are often referred to as "bad cholesterol" .
Result of Action
The result of Atorvastatin’s action is a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . This is achieved by lowering abnormal cholesterol and lipid levels .
Properties
IUPAC Name |
[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15-20,25H,4-13H2,1-3H3/t15-,16+,17+,18-,19-,20-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQFXEKUXJUUMN-LBGHYRSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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